LysoTracker Yellow HCK 123
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Overview
Preparation Methods
The preparation of LysoTracker Yellow HCK 123 involves the synthesis of a hydrophobic fluorophore linked to a weak base. This allows the dye to freely diffuse across intact plasma membranes of live cells. Upon entering the acidic environment of lysosomes, the weakly basic moiety is protonated, leading to localized accumulation and distinct staining of acidic organelles .
Chemical Reactions Analysis
LysoTracker Yellow HCK 123 undergoes various chemical reactions, primarily involving protonation and deprotonation due to its weakly basic nature. In neutral pH conditions, the dye is only partially protonated, allowing it to diffuse across cell membranes. In acidic environments, such as within lysosomes, the dye becomes fully protonated, preventing it from diffusing back across the membrane and resulting in localized staining .
Scientific Research Applications
LysoTracker Yellow HCK 123 is widely used in scientific research for its ability to stain acidic compartments within live cells. It is particularly useful in the following fields:
Chemistry: Used as a fluorescent probe to study the properties of acidic environments.
Biology: Employed in cellular imaging to visualize lysosomes and other acidic organelles.
Medicine: Utilized in research to understand the role of lysosomes in various diseases and cellular processes.
Mechanism of Action
The mechanism of action of LysoTracker Yellow HCK 123 involves its ability to diffuse across cell membranes in its neutral state. Once inside the acidic environment of lysosomes, the dye becomes protonated, trapping it within the organelle. This protonation prevents the dye from diffusing back across the membrane, resulting in localized staining of the acidic compartments .
Comparison with Similar Compounds
LysoTracker Yellow HCK 123 is unique in its ability to selectively stain acidic compartments within live cells. Similar compounds include:
SYBR Gold: A fluorescent dye used for staining nucleic acids.
Nuclear Green: A dye used for staining the nucleus.
Nuclear Orange: Another dye used for staining the nucleus.
TOTO-1: A fluorescent dye used for staining nucleic acids.
TO-PRO-1: A dye used for staining nucleic acids.
This compound stands out due to its specificity for acidic compartments and its ability to provide clear and distinct staining in live cells.
Properties
Molecular Formula |
C16H24N6O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |
InChI |
InChI=1S/C16H24N6O4/c1-21(2)11-10-18-14(23)6-4-3-5-9-17-12-7-8-13(22(24)25)16-15(12)19-26-20-16/h7-8,17H,3-6,9-11H2,1-2H3,(H,18,23) |
InChI Key |
WIOHDRVBBRICQL-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Canonical SMILES |
CN(C)CCNC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Synonyms |
HCK-123 LysoTracker Yellow HCK-123 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.